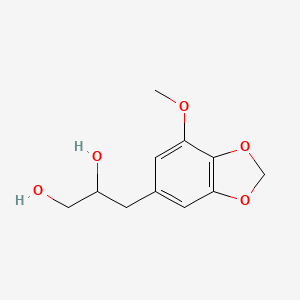

3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol

Description

Contextualization within Benzodioxole and Propane-1,2-diol Chemistry

The foundational structure of this molecule is the 1,3-benzodioxole (B145889) ring, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a five-membered ring containing two oxygen atoms. chemicalbook.comwikipedia.org This moiety is also known as methylenedioxyphenyl. chemicalbook.com The presence of the oxygen atoms in the dioxole ring increases the electron density of the aromatic system, influencing its reactivity in various chemical transformations. chemicalbook.com Benzodioxole and its derivatives are known to be important intermediates in organic synthesis, particularly in the pharmaceutical and fragrance industries. chemicalbook.com

The propane-1,2-diol side chain is a vicinal diol, meaning it has two hydroxyl (-OH) groups on adjacent carbon atoms. wikipedia.org This functional group imparts hydrophilicity to the molecule and provides sites for further chemical reactions, such as esterification or oxidation. Propane-1,2-diol itself is a widely used solvent and is considered to have low toxicity. nih.gov The presence of the diol group in the target molecule suggests potential for biological activities, as diol-containing compounds are known to exhibit a range of pharmacological effects. researchgate.net

The combination of the methoxy-substituted benzodioxole ring and the propane-1,2-diol side chain in 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol creates a molecule with both lipophilic (the aromatic ring) and hydrophilic (the diol) regions, suggesting it may have interesting solubility and transport properties.

Overview of Related Naturally Occurring and Synthetic Lignan (B3055560) and Propenylbenzene Derivatives

The structural motif of a substituted phenylpropane unit is central to a large and diverse class of natural products, including lignans (B1203133) and propenylbenzenes.

Lignans are a major class of phytoestrogens, which are plant-derived compounds that can mimic the effects of estrogen. oregonstate.edu They are formed from the dimerization of two phenylpropanoid units. oregonstate.edu Lignans are found in a wide variety of plant-based foods, with flaxseed being a particularly rich source. oregonstate.edu Many naturally occurring lignans feature the benzodioxole ring system. For example, sesamin (B1680957) is a lignan found in sesame seeds that contains two benzodioxole moieties.

Propenylbenzenes are a class of organic compounds characterized by a benzene ring substituted with a propenyl group. Many are found in essential oils and are used in the flavor and fragrance industries. frontiersin.orgnih.gov Isosafrole, for instance, is a naturally occurring propenylbenzene with a 1,3-benzodioxole ring that is found in various essential oils. nih.gov

The compound this compound can be considered a derivative of a propenylbenzene, where the double bond of the propenyl group has been dihydroxylated. Chemo-enzymatic methods have been developed for the synthesis of such diol derivatives from propenylbenzenes, often involving an epoxidation step followed by hydrolysis. frontiersin.orgnih.gov

Below is an interactive data table summarizing some related compounds:

| Compound Name | Class | Key Structural Features | Natural Sources/Synthesis |

| Sesamin | Lignan | Two 1,3-benzodioxole rings | Sesame seeds |

| Isosafrole | Propenylbenzene | 1,3-benzodioxole ring, propenyl group | Essential oils of sassafras, nutmeg, ylang-ylang |

| Myristicin (B1677595) | Propenylbenzene | 1,3-benzodioxole ring, methoxy (B1213986) group, allyl group | Nutmeg, mace, parsley, dill nih.gov |

| Apiol | Propenylbenzene | 1,3-benzodioxole ring, two methoxy groups, allyl group | Parsley, celery, dill nih.gov |

| 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol (B8803249) | Propenylbenzene derivative | Phenyl ring with hydroxyl and methoxy groups, propane-1,2-diol group | Synthesized from isoeugenol (B1672232) researchgate.net |

Research Significance and Unexplored Avenues for this compound

While direct research on this compound is not extensively documented in publicly available literature, its structural features suggest several avenues for significant research.

Derivatives of 1,3-benzodioxole have been investigated for a wide range of biological activities. They have been used as insecticide synergists, and have shown potential as anti-inflammatory, neuroprotective, anti-tumor, and antidiabetic agents. chemicalbook.commdpi.com For instance, some benzodioxole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Others have been conjugated with arsenicals to improve their anti-tumor efficacy. nih.gov Furthermore, benzodioxole carboxamide derivatives have been synthesized and investigated for their antidiabetic potential. mdpi.com

The diol derivatives of propenylbenzenes have also demonstrated interesting biological activities. For example, 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol has shown a high affinity for the MAO-A enzyme, suggesting its potential use in the prevention of depression. researchgate.net

Given these precedents, this compound represents a promising candidate for biological screening. Its combination of a methoxy-substituted benzodioxole ring and a propane-1,2-diol side chain could lead to novel pharmacological properties.

Unexplored avenues for research include:

Biological Activity Screening: A thorough investigation of its potential anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities is warranted.

Enzyme Inhibition Studies: Given the activity of related compounds, its ability to inhibit enzymes such as COX, MAO, or others could be explored.

Synthetic Methodology: The development of efficient and stereoselective synthetic routes to this compound and its analogs would be valuable for structure-activity relationship studies.

Metabolism and Pharmacokinetics: Understanding how this compound is metabolized and distributed in biological systems would be crucial for any potential therapeutic applications.

Properties

IUPAC Name |

3-(7-methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-9-3-7(2-8(13)5-12)4-10-11(9)16-6-15-10/h3-4,8,12-13H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWESBQDPCBCYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)CC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568620 | |

| Record name | 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54306-09-1 | |

| Record name | 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 7 Methoxy 1,3 Benzodioxol 5 Yl Propane 1,2 Diol

Chemo-enzymatic Synthesis Pathways

Chemo-enzymatic synthesis offers a powerful strategy, combining the selectivity of enzymes with the practicality of chemical reactions. This approach is particularly valuable for generating chiral compounds under mild conditions. researchgate.net For the synthesis of vicinal diols from propenylbenzene precursors like myristicin (B1677595), a two-step chemo-enzymatic method is often employed. researchgate.net This typically involves an initial enzyme-catalyzed epoxidation of the alkene, followed by hydrolysis of the resulting epoxide to yield the diol. researchgate.netnih.gov

Lipase-Catalyzed Reactions for Vicinal Diol Formation

Lipases are versatile enzymes widely used in organic synthesis for their catalytic promiscuity. mdpi.com In the context of vicinal diol formation from allylbenzenes, lipases, such as the immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435), can effectively catalyze epoxidation. nih.govwur.nl

The reaction proceeds by using the lipase to generate a peroxy acid in situ, which then acts as the epoxidizing agent for the double bond of the allyl group. A common and environmentally benign oxidant used in this process is hydrogen peroxide (H₂O₂). nih.gov Following the epoxidation, the intermediate epoxide is hydrolyzed, often under basic conditions, to cleave the epoxide ring and form the corresponding 1,2-diol. researchgate.net This chemo-enzymatic sequence provides a greener alternative to traditional methods that often rely on pre-formed, less stable peroxy acids. nih.gov

Table 1: Example Conditions for Lipase-Catalyzed Vicinal Diol Formation

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Precursor | Propenylbenzene (e.g., Myristicin) | Starting material with allyl group. | nih.gov |

| Enzyme | Novozym 435 (Immobilized Candida antarctica lipase B) | Biocatalyst for epoxidation. | nih.gov |

| Oxidant | 35% w/w aqueous H₂O₂ | Oxygen source for epoxide formation. | nih.gov |

| Solvent | Ethyl acetate (B1210297) (EtOAc) | Reaction medium. | nih.gov |

| Temperature | 30°C | Optimal temperature for enzymatic activity. | nih.gov |

| Hydrolysis | Potassium hydroxide (B78521) (KOH) in Methanol (B129727) (MeOH) | Ring-opening of the intermediate epoxide. | researchgate.net |

Stereoselective and Diastereoselective Synthesis Approaches

The formation of the propane-1,2-diol moiety creates two adjacent chiral centers, meaning the product can exist as multiple stereoisomers. Controlling the stereochemical outcome is a critical aspect of synthesis.

Chemo-enzymatic epoxidation of an allylbenzene (B44316) followed by hydrolysis typically results in a mixture of racemic diastereoisomers. researchgate.netnih.gov To obtain enantiomerically enriched diols, enzymatic kinetic resolution (EKR) can be employed. nih.gov In this technique, a lipase is used to selectively acylate one enantiomer of the racemic diol at a faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (unreacted alcohol). researchgate.net The choice of acyl donor, such as vinyl acetate, is crucial as it acts as an irreversible acetylating agent, driving the reaction forward. nih.gov

Alternatively, asymmetric synthesis can be achieved using highly selective enzyme cascades. For instance, specific lyases can be used for stereoselective C-C bond formation, followed by a reduction step using stereocomplementary alcohol dehydrogenases (ADHs) or other oxidoreductases to produce all possible stereoisomers of a vicinal diol with high chiral purity. researchgate.net

Optimization of Biocatalytic Conditions for Yield and Selectivity

For lipase-catalyzed resolutions, the solvent plays a significant role; organic solvents are commonly used, and their properties can influence enzyme activity and enantioselectivity. researchgate.net Temperature is another critical variable, as it affects both the rate of the reaction and the stability of the enzyme. researchgate.net The concentration of the enzyme and the substrate must also be fine-tuned to achieve high conversion and enantiomeric excess. researchgate.net Monitoring the reaction progress allows for termination at the optimal point to achieve the desired balance of conversion and selectivity. semanticscholar.orgresearchgate.net

Table 2: Parameters for Optimization in Biocatalytic Synthesis

| Parameter | Effect on Reaction | Reference |

|---|---|---|

| Enzyme Source | Different lipases exhibit varying activity and enantioselectivity. | researchgate.net |

| Solvent System | Influences enzyme stability, substrate solubility, and stereochemical outcome. | researchgate.net |

| Temperature | Affects reaction rate and enzyme stability; an optimal temperature exists for each enzyme. | researchgate.net |

| Acyl Donor | In kinetic resolutions, the choice of acyl donor (e.g., vinyl esters) can impact reaction efficiency. | nih.gov |

| Substrate/Enzyme Ratio | Affects conversion rate and overall process economy. | researchgate.net |

| Water Activity | Crucial for lipase activity in non-aqueous media. | researchgate.net |

Chemical Synthesis Routes from Precursor Compounds

Traditional chemical synthesis provides robust and well-established methods for producing 3-(7-methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol. These routes typically start from myristicin, which is naturally abundant in nutmeg oil, and involve the chemical transformation of its allyl side chain. wikipedia.orgmdma.ch

Multi-Step Synthetic Schemes and Reaction Mechanisms

A common chemical route to vicinal diols from an alkene involves direct dihydroxylation. The precursor, myristicin (7-allyl-5-methoxy-1,3-benzodioxole), can be subjected to oxidation to form the desired diol. wikipedia.org

A plausible synthetic scheme is the direct dihydroxylation of myristicin. The mechanism depends on the reagent chosen. For instance, with osmium tetroxide, the reaction proceeds through a concerted cycloaddition to the olefin, forming a cyclic osmate ester. imperial.ac.uk This intermediate is then hydrolyzed (e.g., with sodium bisulfite or N-methylmorpholine N-oxide) to release the cis-diol and regenerate the osmium catalyst. imperial.ac.uk This method is highly reliable for producing syn-diols.

Alternatively, an anti-diol can be synthesized via a two-step process involving epoxidation followed by acid-catalyzed hydrolysis. researchgate.net The allyl group of myristicin is first treated with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), to form an epoxide ring. imperial.ac.uk Subsequent treatment with aqueous acid leads to a backside nucleophilic attack by water on the protonated epoxide, resulting in ring-opening and the formation of the trans-diol. imperial.ac.uk

Functional Group Interconversions Leading to the Propane-1,2-diol Moiety

The core of the chemical synthesis is the functional group interconversion (FGI) of the alkene in the allyl group of myristicin to a vicinal diol. imperial.ac.uk This transformation can be achieved through several well-established oxidation reactions, which differ in their stereochemical outcome. ub.edu

Syn-Dihydroxylation: This method produces a diol where both hydroxyl groups are added to the same face of the original double bond.

Osmium Tetroxide (OsO₄): Considered the gold standard for syn-dihydroxylation due to its high yields and reliability. It is used in catalytic amounts along with a stoichiometric co-oxidant. imperial.ac.uk

Potassium Permanganate (B83412) (KMnO₄): Using cold, dilute, and alkaline potassium permanganate also yields a syn-diol. The reaction proceeds through a cyclic manganate (B1198562) ester intermediate. imperial.ac.ukajchem-a.com This method is often less expensive than using osmium tetroxide but can sometimes suffer from lower yields due to over-oxidation. ajchem-a.com

Anti-Dihydroxylation: This approach adds the two hydroxyl groups to opposite faces of the double bond.

Epoxidation and Hydrolysis: This is a two-step sequence. First, the alkene is converted to an epoxide using an oxidizing agent like m-CPBA. The subsequent ring-opening of the epoxide with water under acidic or basic conditions proceeds via an Sₙ2-type mechanism, leading to the anti-diol. researchgate.net

Table 3: Comparison of Chemical Methods for Alkene Dihydroxylation

| Method | Reagent(s) | Stereochemistry | Key Features | Reference |

|---|---|---|---|---|

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Syn addition | High yield, reliable, but OsO₄ is toxic and expensive. | imperial.ac.uk |

| Syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | Syn addition | Less expensive, but risk of over-oxidation and lower yields. | imperial.ac.ukajchem-a.com |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti addition | Two-step process via an epoxide intermediate. Good for generating trans-diols. | researchgate.net |

Regioselective and Chemoselective Transformations

The molecular architecture of this compound presents multiple reactive sites: the vicinal diol, the aromatic ring, the methoxy (B1213986) group, and the methylenedioxy bridge. Consequently, regioselective and chemoselective transformations are paramount to selectively modify a specific part of the molecule without affecting others. Key to these selective transformations is the strategic use of protecting groups for the diol functionality.

Protecting Group Strategies for the Diol:

The 1,2-diol moiety is susceptible to oxidation and can interfere with reactions targeting other parts of the molecule. Therefore, its protection is often a crucial first step in any synthetic sequence. Common strategies involve the formation of cyclic acetals or ketals, which are stable under a variety of reaction conditions but can be readily removed when desired.

| Protecting Group | Reagents and Conditions | Deprotection |

| Isopropylidene (acetonide) | Acetone, dimethoxypropane, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, TFA) |

| Benzylidene acetal (B89532) | Benzaldehyde dimethyl acetal, acid catalyst (e.g., CSA) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Silyl ethers (e.g., TBDMS) | TBDMSCl, imidazole, DMF | Fluoride source (e.g., TBAF) |

The choice of protecting group depends on the planned subsequent reactions. For instance, the benzylidene acetal is advantageous as its reductive opening can be controlled to selectively deprotect one of the two hydroxyl groups, enabling further regioselective modifications.

Chemoselective Reactions on the Aromatic Ring:

With the diol group protected, electrophilic aromatic substitution reactions can be directed to the benzodioxole ring. The electron-donating nature of the methoxy and methylenedioxy groups activates the ring, but also necessitates careful control of reaction conditions to avoid polysubstitution or side reactions. The position of substitution is directed by these groups.

Transformations of the Methoxy Group:

The methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids such as BBr₃. This transformation significantly alters the electronic properties of the aromatic ring and provides a handle for further functionalization, such as etherification or esterification.

Microbial Biotransformation Methodologies

Microbial biotransformation offers an attractive, environmentally benign alternative to traditional chemical synthesis, often providing high regio- and stereoselectivity. While specific studies on the biotransformation of this compound are scarce, the extensive research on related phenylpropanoids like safrole and isosafrole provides a strong foundation for predicting potential microbial transformations.

Screening and Selection of Microorganisms for Specific Transformations

The initial and most critical step in developing a biotransformation process is the screening and selection of suitable microorganisms. Fungi, particularly from the genera Aspergillus, Penicillium, Cunninghamella, and Trametes, as well as bacteria like Pseudomonas and Bacillus, are known for their ability to metabolize a wide range of aromatic compounds. frontiersin.orgnih.gov

Screening programs typically involve exposing a diverse collection of microbial strains to the substrate and analyzing the culture broth for the formation of new products using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). Strains that exhibit the desired activity are then selected for optimization studies. For instance, screening could target microorganisms capable of selective oxidation of one of the hydroxyl groups or hydroxylation of the aromatic ring.

Biocatalytic Oxidation of Related Substrates to Hydroxy Ketones

A plausible and synthetically useful biotransformation of this compound is the selective oxidation of one of the secondary hydroxyl groups to a ketone, yielding a valuable hydroxy ketone intermediate. While direct examples for this specific diol are not available, studies on the microbial oxidation of isosafrole provide strong evidence for the feasibility of such transformations.

For example, the fungus Cladosporium sphaerospermum has been shown to oxidize isosafrole to piperonal. nih.gov This transformation involves the cleavage of the propenyl side chain, demonstrating the capability of microorganisms to perform oxidative reactions on the side chains of benzodioxole derivatives. It is conceivable that microorganisms could be identified that selectively oxidize the secondary alcohol of the diol to a ketone without cleaving the carbon-carbon bond.

| Microorganism | Substrate | Product | Transformation Type |

| Trametes hirsuta | Isosafrole | Piperonal | Alkene cleavage |

| Cladosporium sphaerospermum | Isosafrole | Piperonal | Oxidation |

Metabolic Engineering for Enhanced Production (Conceptual)

Once a microorganism with the desired biocatalytic activity is identified, its efficiency can often be significantly improved through metabolic engineering. This involves the targeted modification of the organism's genetic makeup to enhance the production of the target compound. nih.govresearchgate.net

Conceptually, for the enhanced production of a transformed product from this compound, several metabolic engineering strategies could be employed:

Overexpression of Key Enzymes: The gene encoding the enzyme responsible for the desired transformation (e.g., a specific alcohol dehydrogenase or cytochrome P450 monooxygenase) could be identified and overexpressed. This would increase the concentration of the catalytic machinery, thereby boosting the reaction rate.

Deletion of Competing Pathways: If the microorganism metabolizes the substrate or the product through undesired side reactions, the genes encoding the enzymes of these competing pathways could be knocked out. This would channel more of the substrate towards the desired product.

Improving Cofactor Regeneration: Many enzymatic oxidations require cofactors such as NAD⁺ or NADP⁺. The efficiency of the biotransformation can be limited by the availability of these cofactors. Metabolic engineering can be used to enhance the intracellular regeneration of these cofactors, for example, by overexpressing enzymes involved in the pentose (B10789219) phosphate (B84403) pathway.

Enhancing Substrate Uptake and Product Efflux: The rate of biotransformation can also be limited by the transport of the substrate into the cell and the product out of the cell. Engineering membrane transporter proteins could alleviate these bottlenecks.

These conceptual strategies, grounded in established metabolic engineering principles, provide a roadmap for the future development of efficient microbial processes for the production of valuable derivatives of this compound. acs.orgacs.org

Structural Elucidation and Advanced Spectroscopic Characterization of 3 7 Methoxy 1,3 Benzodioxol 5 Yl Propane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional (1D) NMR (¹H, ¹³C) for Backbone and Substituent Analysis

A detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra is crucial for the initial structural determination of a molecule. The ¹H NMR spectrum would provide information about the chemical environment of each proton, including the aromatic protons on the benzodioxole ring, the methoxy (B1213986) group protons, and the protons of the propane-1,2-diol side chain. The integration of the signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Similarly, the ¹³C NMR spectrum would indicate the number of unique carbon environments. The chemical shifts would help to distinguish between aromatic, olefinic, and aliphatic carbons, as well as the carbon of the methoxy group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure.

Correlation Spectrometry (COSY): This experiment would establish the connectivity between protons that are coupled to each other, typically over two to three bonds. This would be instrumental in tracing the proton network within the propane-1,2-diol side chain and confirming the relative positions of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons over two to three bonds. This is a powerful tool for connecting different fragments of the molecule, for instance, linking the propane side chain to the benzodioxole ring and confirming the position of the methoxy group.

Nuclear Overhauser Effect Spectrometry (NOESY): NOESY experiments show correlations between protons that are close in space, regardless of their bonding connectivity. This would be particularly useful for determining the stereochemistry and preferred conformation of the molecule.

Mass Spectrometry (MS) Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

HR-ESIMS is a critical technique for determining the exact mass of the molecule with high precision. This allows for the calculation of the molecular formula, providing a fundamental piece of evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to determine the retention time of the compound, which is a characteristic physical property, and to assess the purity of the sample. The mass spectrum obtained from the GC-MS would provide the molecular weight and a fragmentation pattern that can be used for identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In tandem mass spectrometry, a specific ion (typically the molecular ion) is selected and then fragmented. The resulting fragment ions are then analyzed. This provides detailed information about the structure of the molecule and allows for the elucidation of its fragmentation pathways under specific ionization conditions. This data serves as a fingerprint for the compound and can be used to distinguish it from isomers.

Without access to the primary research data from these spectroscopic techniques for 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol, a scientifically rigorous and detailed article on its structural elucidation and characterization cannot be constructed. The generation of interactive data tables and the discussion of detailed research findings are contingent upon the availability of this foundational experimental information. Further research and publication of the spectroscopic analysis of this compound are necessary to fill this knowledge gap.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the hydroxyl, methoxy, and benzodioxole moieties.

The spectrum is characterized by several distinct absorption bands. A prominent broad band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl (-OH) groups in the diol functionality. gsconlinepress.commdpi.com The broadening of this peak indicates intermolecular hydrogen bonding between the alcohol groups.

The presence of both aliphatic and aromatic C-H bonds is also confirmed. Aromatic C-H stretching vibrations appear as a series of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. mdpi.com In contrast, the stretching vibrations of the aliphatic C-H bonds in the propane chain and the methoxy group are observed as stronger bands in the 2960-2850 cm⁻¹ region. mdpi.com

The "fingerprint region" of the spectrum, below 1500 cm⁻¹, contains a wealth of structural information. Strong absorptions corresponding to C-O stretching vibrations from the alcohol and ether functional groups are expected between 1260 cm⁻¹ and 1000 cm⁻¹. Specifically, the C-O stretching of the primary and secondary alcohols in the diol would appear in this range. The characteristic asymmetric and symmetric stretching of the C-O-C bond in the methoxy group and the benzodioxole ring also contribute to the complex pattern in this region. The C=C stretching vibrations of the aromatic ring typically give rise to one or more sharp bands in the 1600-1450 cm⁻¹ range. mdpi.com

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| 3600–3200 | Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) |

| 3100–3000 | Aromatic C-H | C-H Stretch |

| 2960–2850 | Aliphatic C-H (-CH₃, -CH₂, -CH) | C-H Stretch |

| 1600–1450 | Aromatic Ring | C=C Stretch |

| 1260–1000 | Alcohol, Ether, Benzodioxole | C-O Stretch |

| 950–650 | Aromatic Ring | C-H Out-of-Plane Bend |

Chromatographic Techniques for Separation and Purity

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For a molecule like this compound, both gas and liquid chromatography play crucial roles in assessing its purity and resolving its stereoisomers.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Direct analysis of this compound by GC is challenging due to its high boiling point and polarity, which are attributed to the two hydroxyl groups that readily form hydrogen bonds. These properties can lead to poor peak shape, low resolution, and irreversible adsorption onto the GC column.

To overcome these limitations, the diol is typically converted into a more volatile and thermally stable derivative prior to analysis. A common derivatization technique is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (HMDS) are effective for this purpose. The resulting TMS ether is significantly less polar and more volatile, making it amenable to GC analysis.

The derivatized compound can then be analyzed, often using a GC system coupled with a mass spectrometer (GC-MS). nih.govresearchgate.net This combination allows for both the separation of the derivative from any impurities and its definitive identification based on its mass spectrum. nih.govqub.ac.uk A typical method would employ a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

The table below outlines typical parameters for the GC-MS analysis of the silylated derivative.

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Detector | Mass Spectrometer (MS) |

| MS Interface Temp | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Mixtures

The structure of this compound contains two chiral centers at positions 1 and 2 of the propane chain. This means the compound can exist as four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between the (1R, 2R) and (1R, 2S) isomers (or any other non-enantiomeric pair) is diastereomeric.

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these stereoisomers. nih.gov While diastereomers have different physical properties and can sometimes be separated on standard achiral stationary phases, enantiomeric separation requires a chiral environment. sigmaaldrich.com This is most commonly achieved by using a Chiral Stationary Phase (CSP). nih.govphenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica (B1680970) support, are widely effective for separating a broad range of chiral compounds, including those with multiple stereocenters. mdpi.commdpi.com Columns like Chiralpak® AD (amylose derivative) or Chiralcel® OD (cellulose derivative) are frequently used. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for each stereoisomer.

The choice of mobile phase is critical for achieving optimal resolution. mdpi.com For polysaccharide-based CSPs, normal-phase elution using mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol or ethanol) is common. The alcohol component acts as a polar modifier, and its concentration is fine-tuned to control retention and selectivity. Detection is typically performed using a UV detector, set at a wavelength where the benzodioxole chromophore absorbs strongly (e.g., ~290 nm).

The table below presents a representative set of conditions for the chiral HPLC separation of the stereoisomers.

| Parameter | Condition |

| HPLC Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 290 nm |

| Injection Volume | 10 µL |

Derivatization and Analog Synthesis of 3 7 Methoxy 1,3 Benzodioxol 5 Yl Propane 1,2 Diol

Synthesis of Hydroxy Ketone Analogs and Oxidized Derivatives

The transformation of the vicinal diol moiety in 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol into a hydroxy ketone is a key synthetic manipulation. This oxidation can, in principle, yield two constitutional isomers: 1-hydroxy-3-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-one (from oxidation of the secondary alcohol) and 2-hydroxy-3-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-al (from oxidation of the primary alcohol). The selective oxidation of one hydroxyl group in the presence of the other is a significant challenge, but various modern catalytic methods have been developed to achieve this with high regioselectivity.

The selective oxidation of the secondary hydroxyl group is often preferred and can be accomplished using several catalytic systems. thieme-connect.com For instance, certain palladium complexes have demonstrated the ability to selectively oxidize secondary alcohols over primary ones. stanford.edu Another approach involves the use of organotin compounds in conjunction with bromide ions as mediators in electrochemical oxidation, which has been shown to convert various 1,2-diols into their corresponding α-hydroxy ketones in high yields without cleaving the carbon-carbon bond. nih.gov Manganese-based catalysts, particularly in the presence of hydrogen peroxide, also provide an effective and environmentally benign route to α-hydroxy ketones from vicinal diols. nih.gov A classic, albeit stoichiometric, reagent capable of this transformation without C-C bond cleavage is o-iodoxybenzoic acid (IBX), often used in a dimethyl sulfoxide (B87167) (DMSO) medium. google.com

Conversely, the selective oxidation of the primary alcohol is more challenging due to its higher steric accessibility, which typically leads to faster oxidation rates. However, specialized methods, such as those employing sterically hindered N-oxoammonium salts like TEMPO under specific conditions, can favor the formation of the corresponding hydroxy aldehyde. researchgate.net The choice of oxidant and reaction conditions is therefore critical in directing the outcome of the oxidation.

| Method/Reagent | Target Hydroxyl Group | Typical Product | Key Features |

|---|---|---|---|

| Palladium Complexes (e.g., [(neocuproine)Pd(OAc)]₂) | Secondary | α-Hydroxy Ketone | Catalytic, selective for secondary alcohols. stanford.edu |

| Organotin/Br⁻ (Electrochemical) | Secondary | α-Hydroxy Ketone | High yields, avoids C-C cleavage. nih.gov |

| Mn(II)/Pyridine-2-carboxylic acid/H₂O₂ | Secondary | α-Hydroxy Ketone | Uses environmentally benign H₂O₂ as oxidant. nih.gov |

| o-Iodoxybenzoic Acid (IBX) | Secondary | α-Hydroxy Ketone | Stoichiometric, mild conditions, no C-C cleavage. google.com |

| TEMPO/NaOCl | Primary | α-Hydroxy Aldehyde | Can be tuned for selectivity towards primary alcohols. researchgate.net |

Chemical Modification of the Benzodioxole Moiety

The benzodioxole ring system of the parent compound is amenable to various chemical modifications, primarily through electrophilic aromatic substitution (EAS). The existing substituents—the electron-donating methoxy (B1213986) group and the alkylpropane-1,2-diol chain—are activating and direct incoming electrophiles to the ortho and para positions. Given the substitution pattern, the C4 and C6 positions are the most likely sites for substitution. Standard EAS reactions, including nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃), and Friedel-Crafts acylation or alkylation, can be employed to introduce a variety of functional groups onto the aromatic ring. libretexts.orgmasterorganicchemistry.com The precise location of substitution will be governed by the steric and electronic interplay of the existing groups.

Another significant modification involves the cleavage of the methylenedioxy bridge. This reaction, often termed demethylenation, can be achieved using reagents like boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃) with a nucleophilic scavenger. This process yields the corresponding catechol (a 1,2-dihydroxybenzene derivative). The resulting catechol is a versatile intermediate that can be subsequently derivatized. For instance, the two hydroxyl groups can be selectively mono- or di-alkylated to form new ethers, or they can be reacted with other aldehydes or ketones to form new acetal (B89532) or ketal rings, thereby providing a route to a wide range of analogs with altered electronic and steric properties.

Exploration of Polyol Modifications and Esterifications

The propane-1,2-diol side chain offers two hydroxyl groups for further functionalization, most commonly through esterification or etherification. The formation of mono- or di-esters can be readily achieved by reacting the diol with carboxylic acids, acid chlorides, or anhydrides.

A key challenge is the regioselective esterification of either the primary or the secondary alcohol. Catalytic methods have been developed to address this. For example, using hafnium(IV) chloride as a catalyst for esterification with carboxylic acids has been shown to exhibit high selectivity for primary alcohols over secondary ones. thieme-connect.com This allows for the preferential synthesis of the 1-O-acyl derivative of this compound.

Conversely, it is also possible to achieve selective acylation of the secondary hydroxyl group. This can be accomplished by leveraging noncovalent interactions and sterics. The use of sterically demanding anhydride (B1165640) reagents in combination with specific Lewis base catalysts can invert the typical reactivity pattern, leading to faster acylation at the more hindered secondary position. researchgate.netacs.org Complete esterification to form the 1,2-di-ester is also straightforward, typically by using an excess of the acylating agent under standard conditions.

| Reagent/Catalyst | Selectivity | Product |

|---|---|---|

| Carboxylic Acid / HfCl₄·(THF)₂ | Primary OH | 1-O-Monoester thieme-connect.com |

| Sterically Biased Anhydride / Lewis Base | Secondary OH | 2-O-Monoester researchgate.netacs.org |

| Excess Acyl Chloride / Pyridine | None (Diesterification) | 1,2-O-Diester |

| Alkyl Halide / NaH | None (Dietherification) | 1,2-O-Diether |

Generation of Stereoisomeric Variants for Comparative Studies

The C2 position of the propane-1,2-diol side chain is a stereocenter, meaning the parent compound exists as a pair of enantiomers: (R)- and (S)-3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol. To investigate the influence of stereochemistry on the molecule's properties, it is essential to access the enantiomerically pure forms. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric synthesis aims to create a single enantiomer directly. A common approach would be the asymmetric dihydroxylation (e.g., using Sharpless conditions) of an achiral precursor, (E)-1-(7-methoxy-1,3-benzodioxol-5-yl)prop-1-ene. By choosing the appropriate chiral ligand (e.g., AD-mix-α or AD-mix-β), one can selectively generate either the (R,R) or (S,S) diol, which in this case corresponds to the (R) or (S) configuration at the secondary alcohol center. Other methods involve the use of chiral catalysts for reactions such as asymmetric cyclopropanation followed by ring-opening. nih.govsemanticscholar.orgresearchgate.net

Chiral resolution is a method used to separate a pre-existing racemic mixture. tcichemicals.com One technique involves derivatizing the racemic diol with a single enantiomer of a chiral resolving agent (e.g., (R)-(-)-α-methoxyphenylacetic acid) to form a mixture of diastereomers. mdpi.com These diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention) and can be separated by conventional methods like crystallization or column chromatography. Once separated, the chiral auxiliary is chemically removed to yield the pure enantiomers of the original diol. A more direct method is the use of preparative chiral high-performance liquid chromatography (HPLC), which can separate the enantiomers without the need for derivatization. mdpi.com

Structure-Activity Relationship (SAR) Studies on Designed Analogs (Conceptual Framework)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how molecular structure correlates with biological activity. taylorandfrancis.com By systematically synthesizing and evaluating the analogs described in the preceding sections, a conceptual framework for SAR can be established. The goal is to identify the pharmacophore—the essential structural features responsible for activity—and to understand the impact of various functional groups on potency, selectivity, and other properties.

A systematic SAR exploration would involve modifying distinct regions of the parent molecule:

Modification of the Benzodioxole Ring System: Analogs with different substituents (e.g., nitro, halogen, alkyl) at the C4 and C6 positions would probe the electronic and steric requirements in this region. Furthermore, replacing the entire 7-methoxy-1,3-benzodioxole moiety with other substituted aromatic or heteroaromatic rings would determine the importance of this specific ring system.

Modification of the Propane-1,2-diol Side Chain: Comparing the activity of the parent diol with its oxidized hydroxy ketone analogs and various ester and ether derivatives would elucidate the role of the hydroxyl groups. Varying the chain length and polarity of the ester or ether substituents could optimize interactions with a biological target.

Impact of Stereochemistry: Evaluating the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture separately is crucial. Often, only one enantiomer (the eutomer) is responsible for the desired activity, while the other (the distomer) may be inactive or contribute to off-target effects. A significant difference in activity between enantiomers indicates a specific, chiral binding interaction with the target.

This systematic approach allows for the construction of a comprehensive SAR model, guiding the rational design of future analogs with optimized properties.

| Modification Site | Analog Type | Rationale |

|---|---|---|

| Benzodioxole Ring | Substituents at C4/C6 (e.g., -NO₂, -Br, -CH₃) | Probe electronic and steric effects on the aromatic core. |

| Ring replacement (e.g., indole, quinoline) | Determine the necessity of the benzodioxole scaffold. | |

| Propane-1,2-diol Chain | Oxidation to hydroxy ketone | Evaluate the role of H-bond donor/acceptor properties. |

| Esterification/Etherification | Assess the impact of hydrophobicity and steric bulk. | |

| Stereochemical Variants (R vs. S) | Investigate chiral recognition at the biological target. mdpi.com |

Theoretical and Computational Investigations of 3 7 Methoxy 1,3 Benzodioxol 5 Yl Propane 1,2 Diol

Molecular Docking Studies with Target Receptors or Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a ligand and its target protein. Given that various benzodioxole derivatives have shown potential as anticancer agents, a hypothetical molecular docking study could be performed against relevant cancer targets.

Potential targets could include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are known to be overexpressed in several types of cancer. In such a study, the 3D structure of 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol would be docked into the active site of these receptors. The analysis would focus on identifying key interactions, such as hydrogen bonds formed by the diol and methoxy (B1213986) groups, and hydrophobic interactions involving the benzodioxole ring system. The binding affinity, typically expressed as a docking score in kcal/mol, would be calculated to estimate the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | Ligand | Binding Affinity (kcal/mol) (Predicted) | Interacting Residues (Hypothetical) |

|---|---|---|---|

| EGFR | This compound | -8.5 | SER170, TYR183 |

| VEGFR-2 | This compound | -7.9 | LYS868, ASP1046 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from molecular docking studies on similar compounds.

Molecular Dynamics Simulations for Ligand-Protein Interactions

To further investigate the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a detailed view of the dynamic movements of atoms in the complex over time, offering insights into its conformational stability.

A typical MD simulation would be run for a period, for instance, 100 nanoseconds, to observe the behavior of this compound within the binding pocket of the target receptor. Key analyses would include the calculation of the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability. An acceptable RMSD fluctuation for a stable complex is typically within the range of 1-3 Å. Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues would be analyzed to identify flexible regions of the protein upon ligand binding. The persistence of hydrogen bonds formed between the ligand and the receptor throughout the simulation would also be monitored, as stable hydrogen bonds are crucial for strong binding.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide a deeper understanding of the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This information is valuable for understanding how the molecule might interact with biological macromolecules. Mulliken atomic charges can also be calculated to quantify the charge on each atom, providing further detail on the molecule's electronic structure.

In Silico Predictions of Biological Activity and ADMET Properties (Excluding Toxicity/Safety)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early stages of drug discovery to evaluate the potential of a compound to become a viable drug. Web-based tools like SwissADME and pkCSM can be used to predict the pharmacokinetic properties of this compound.

The evaluation would typically start with assessing its compliance with Lipinski's rule of five, which predicts the drug-likeness of a compound based on its physicochemical properties. Predictions for key ADMET parameters would include human intestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, predicting whether the compound is a substrate or inhibitor of major CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is essential for anticipating potential drug-drug interactions.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. |

| Skin Permeability (log Kp) | -6.5 cm/s | Low potential for dermal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB. |

| Volume of Distribution (VDss) | Low | Likely to be confined to the bloodstream. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of interaction with CYP1A2 substrates. |

| CYP2C9 Inhibitor | Yes | Potential for interaction with CYP2C9 substrates. |

| CYP2C19 Inhibitor | No | Low risk of interaction with CYP2C19 substrates. |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes | Potential for interaction with CYP3A4 substrates. |

| Excretion |

Note: The data presented in this table is based on typical outputs from in silico prediction tools and is for illustrative purposes only.

Mechanistic Biological Activity Studies of 3 7 Methoxy 1,3 Benzodioxol 5 Yl Propane 1,2 Diol

In Vitro Cellular and Biochemical Mechanistic Characterization

Antiproliferative Activity Mechanisms in Cancer Cell Lines (e.g., HepG2, Caco-2, MG63)

No studies were found that investigated the antiproliferative effects of 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol on the HepG2 (human liver cancer), Caco-2 (human colorectal adenocarcinoma), or MG63 (human osteosarcoma) cell lines, or any other cancer cell line.

Antioxidant Action Mechanisms via Free Radical Scavenging or Enzyme Modulation

There is no available research detailing the antioxidant properties of this compound. Consequently, its potential mechanisms, such as direct free radical scavenging or the modulation of antioxidant enzymes, remain uncharacterized.

Antimicrobial Activity Mechanisms (e.g., Fungistatic Action against Candida albicans)

No data exists in the scientific literature regarding the antimicrobial, including antifungal, activity of this compound against Candida albicans or any other microorganisms.

Modulation of Cellular Pathways (e.g., Membrane Fluidity Alterations)

The effect of this compound on cellular pathways, including but not limited to the alteration of cell membrane fluidity, has not been reported in any published studies.

Enzyme Inhibition and Activation Mechanisms (e.g., Oxidoreductases, UDP-glucuronosyltransferase)

There is a lack of information on the interaction of this compound with any enzyme systems. Specifically, no studies have been published that examine its potential to inhibit or activate enzymes such as oxidoreductases or UDP-glucuronosyltransferases.

Receptor Binding and Modulation Mechanisms (e.g., TRPM8 if structurally analogous to known modulators)

No research has been conducted to determine if this compound binds to or modulates the activity of any cellular receptors, including the TRPM8 receptor.

Metabolic Pathways and Biotransformation of 3 7 Methoxy 1,3 Benzodioxol 5 Yl Propane 1,2 Diol Conceptual

Predicted Metabolic Fates and Metabolite Identification Strategies

The metabolism of 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol is anticipated to proceed through two primary pathways: Phase I oxidation and Phase II conjugation.

Phase I Metabolism: The initial biotransformation is likely to involve the cytochrome P-450 (CYP450) enzyme system. nih.govnih.gov A crucial metabolic step for many 1,3-benzodioxole (B145889) derivatives is the oxidative cleavage of the methylenedioxy bridge. nih.gov This reaction can lead to the formation of a catechol metabolite. Additionally, O-demethylation of the methoxy (B1213986) group is a common metabolic pathway for aromatic ethers, which would yield a hydroxylated derivative. The propane-1,2-diol side chain could also undergo oxidation to form corresponding carboxylic acid derivatives. nih.gov

Phase II Metabolism: Following Phase I oxidation, or directly on the parent compound, Phase II conjugation reactions are expected to occur. The hydroxyl groups of the propane-1,2-diol side chain and any newly formed phenolic hydroxyl groups are prime sites for glucuronidation and sulfation. nih.govwikipedia.org These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body. wikipedia.org

Metabolite Identification Strategies: To experimentally determine the metabolic fate of this compound, a combination of in vitro and in vivo studies would be necessary. In vitro studies using liver microsomes or hepatocytes from different species could elucidate the primary metabolic pathways and the enzymes involved. nih.gov Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the separation, identification, and structural elucidation of the predicted metabolites.

| Metabolic Pathway | Predicted Metabolite | Enzymes Involved (Predicted) |

|---|---|---|

| Phase I: Methylenedioxy Bridge Cleavage | Catechol derivative | Cytochrome P-450 |

| Phase I: O-Demethylation | Hydroxylated benzodioxole derivative | Cytochrome P-450 |

| Phase I: Side Chain Oxidation | Carboxylic acid derivative | Alcohol/Aldehyde Dehydrogenase |

| Phase II: Glucuronidation | Glucuronide conjugates (at hydroxyl groups) | UDP-glucuronosyltransferases (UGTs) |

| Phase II: Sulfation | Sulfate conjugates (at hydroxyl groups) | Sulfotransferases (SULTs) |

Role of Hepatic and Microbial Enzymes in Biotransformation

Hepatic Enzymes: The liver is the primary site of drug and xenobiotic metabolism. wikipedia.org The biotransformation of this compound is expected to be heavily reliant on hepatic enzymes. The cytochrome P-450 superfamily of enzymes, located in the endoplasmic reticulum of liver cells, will likely catalyze the initial oxidative reactions. nih.gov Following this, the UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), primarily located in the liver, would facilitate the conjugation reactions. wikipedia.orgnih.gov

Microbial Enzymes: While the liver plays a central role, intestinal microflora can also contribute to the metabolism of xenobiotics. Gut bacteria possess a wide array of enzymes that can perform reactions such as hydrolysis, reduction, and cleavage of aromatic rings. It is conceivable that intestinal microbes could metabolize this compound, potentially leading to the formation of metabolites not produced by hepatic enzymes. For instance, microbial enzymes could hydrolyze any glucuronide conjugates that are excreted into the bile and re-enter the gastrointestinal tract, a process known as enterohepatic circulation.

| Enzyme Family | Location | Predicted Role |

|---|---|---|

| Cytochrome P-450 (CYPs) | Liver (primarily) | Oxidation of the benzodioxole ring and methoxy group |

| UDP-glucuronosyltransferases (UGTs) | Liver, Intestine, Kidneys | Conjugation of hydroxyl groups with glucuronic acid |

| Sulfotransferases (SULTs) | Liver, Intestine | Conjugation of hydroxyl groups with sulfate |

| Intestinal Microbial Enzymes | Gastrointestinal Tract | Hydrolysis of conjugates, potential for other biotransformations |

Glucuronidation and Other Conjugation Pathways

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of numerous compounds. wikipedia.org This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, catalyzed by UGTs. nih.gov The propane-1,2-diol side chain of this compound contains two hydroxyl groups, making it an excellent substrate for glucuronidation. nih.gov The formation of mono- and di-glucuronide conjugates is highly probable. If Phase I metabolism results in the formation of phenolic hydroxyl groups, these would also be readily conjugated with glucuronic acid. The resulting glucuronides are significantly more water-soluble and are readily excreted in urine and/or bile. wikipedia.org

Natural Occurrence and Isolation Hypothetical, if Applicable to a Natural Product

Identification in Plant Extracts or Microorganisms Possessing Benzodioxole Derivatives

Benzodioxole moieties are characteristic components of numerous natural products, often found in essential oils and extracts of various plant families. Notable examples include Safrole from sassafras plants and Myristicin (B1677595) from nutmeg. nih.gov The fundamental 1,3-benzodioxole (B145889) core structure is also found in plants like Crocus sativus L. (saffron) and Ocotea pretiosa Mez. mdpi.com Given this precedent, it is plausible that 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol could exist as a minor constituent in plants known to synthesize such compounds.

The biosynthetic pathways for many benzodioxole compounds involve precursors derived from shikimic acid and phenylpropanoids. It is conceivable that the target compound could be an intermediate or a metabolic byproduct in these pathways. Its identification would likely begin with the screening of plant extracts from genera such as Piper, Myristica, or Sassafras, which are known for their rich and diverse profiles of benzodioxole derivatives.

Initial identification within a complex plant extract would likely be achieved using advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) would be a primary tool, allowing for the separation of individual components and their tentative identification based on mass-to-charge ratio. jsmcentral.org Further confirmation would necessitate high-resolution mass spectrometry (HRMS) to determine the precise molecular formula and nuclear magnetic resonance (NMR) spectroscopy for complete structural elucidation. mdpi.com

Advanced Extraction and Purification Methodologies

The isolation of this compound from a natural source would necessitate a multi-step extraction and purification process designed to handle the complexity of the plant matrix and the specific physicochemical properties of the target compound.

Initial Extraction:

The process would commence with the harvesting and drying of the plant material to preserve its chemical integrity. A solvent extraction method would then be employed, likely starting with a non-polar solvent such as hexane (B92381) to remove lipids and other lipophilic compounds. jsmcentral.org This would be followed by extraction with solvents of increasing polarity, such as ethyl acetate (B1210297) and methanol (B129727), to isolate compounds of intermediate and high polarity, respectively. umpr.ac.id Given the diol and methoxy (B1213986) functional groups, the target compound is expected to have moderate polarity, suggesting it would likely be concentrated in the ethyl acetate or methanol fractions.

Purification Techniques:

Following the initial extraction, a series of purification steps would be required to isolate the target compound from other co-extracted metabolites.

Liquid-Liquid Partitioning: The crude extract would be subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. This would help in the preliminary fractionation of the extract.

Solid-Phase Extraction (SPE): SPE cartridges could be used for further sample clean-up and concentration of the target compound. The choice of the solid phase (e.g., silica (B1680970), C18) would depend on the polarity of the compound and the impurities to be removed.

The following table provides a hypothetical overview of an initial extraction and partitioning scheme:

| Step | Procedure | Solvent System | Target Fraction | Expected Outcome |

| 1 | Maceration of dried plant material | Methanol | Crude Methanolic Extract | Extraction of a broad range of metabolites |

| 2 | Liquid-Liquid Partitioning | Hexane/Water | Aqueous Layer | Removal of non-polar compounds |

| 3 | Liquid-Liquid Partitioning | Ethyl Acetate/Water | Ethyl Acetate Layer | Concentration of medium-polarity compounds |

| 4 | Liquid-Liquid Partitioning | n-Butanol/Water | n-Butanol Layer | Isolation of more polar compounds |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chromatographic Fractionation and Enrichment Strategies

Chromatography is a fundamental technique for the separation of components within a complex mixture. jsmcentral.org For the isolation of this compound, a combination of chromatographic methods would be essential.

Column Chromatography:

The enriched fraction from the initial extraction would be subjected to column chromatography. nih.gov A silica gel stationary phase would likely be used, with a mobile phase gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate compounds based on their affinity for the stationary phase. nih.govjsmcentral.org Fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC):

For final purification, preparative HPLC would be employed. A reversed-phase C18 column would be a suitable choice, with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile. This technique offers high resolution and is capable of yielding the compound in high purity.

Counter-Current Chromatography (CCC):

As an alternative or complementary technique, high-performance counter-current chromatography (HPCCC) could be utilized. mdpi.com This liquid-liquid partition chromatography method avoids the use of a solid support, which can sometimes lead to irreversible adsorption of the sample. The selection of a suitable biphasic solvent system is crucial for a successful separation. mdpi.com

A hypothetical chromatographic enrichment process is detailed in the table below:

| Stage | Chromatographic Method | Stationary Phase | Mobile Phase (Gradient) | Result |

| 1 | Column Chromatography | Silica Gel | Hexane to Ethyl Acetate | Partially purified fraction containing the target compound |

| 2 | Preparative TLC | Silica Gel | Dichloromethane/Methanol (95:5) | Enriched band of the target compound |

| 3 | Preparative HPLC | Reversed-Phase C18 | Water/Methanol | Highly purified this compound |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Through this systematic and multi-faceted approach, it would be hypothetically possible to isolate and purify this compound from a natural source for subsequent structural confirmation and biological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol, and what key reaction conditions should be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between benzodioxol derivatives and diol precursors under controlled conditions. For example, analogous compounds like 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol are synthesized via base-catalyzed reactions between halogenated alcohols and diols . Key parameters to optimize include temperature (50–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity.

Q. How should researchers ensure safety when handling this compound in laboratory settings?

- Methodological Answer : Safety protocols align with those for structurally similar benzodioxol derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling .

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. What advanced statistical methods are recommended for optimizing reaction parameters in the synthesis of this compound?

- Methodological Answer : Factorial design of experiments (DoE) is highly effective. For instance, a 2³ factorial design can systematically evaluate the impact of temperature, solvent type, and catalyst concentration on yield . Response Surface Methodology (RSM) further refines optimal conditions by modeling interactions between variables. Computational tools like MODDE® or JMP® enable real-time analysis of experimental data to minimize trial-and-error approaches .

Q. How can computational chemistry approaches enhance the understanding of this compound's reactivity and interaction mechanisms?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow integrates reaction path searches using quantum mechanics (e.g., Gaussian 16) with machine learning to prioritize viable synthetic routes . Molecular docking simulations (AutoDock Vina) can also model interactions with biological targets, such as enzymes or receptors, to guide pharmacological studies .

Q. How can researchers resolve contradictions in pharmacological data obtained from different biological assays for this compound?

- Methodological Answer : Cross-validation using orthogonal assays is essential. For example:

- In vitro vs. in vivo Discrepancies : Assess bioavailability differences via pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration).

- Assay-Specific Variability : Use statistical meta-analysis (e.g., fixed/random-effects models) to quantify heterogeneity across studies .

- Mechanistic Studies : Employ techniques like SPR (surface plasmon resonance) to validate binding affinities independently .

Experimental Design & Data Analysis

Q. What strategies are effective for characterizing the stereochemistry of this compound?

- Methodological Answer : Use a combination of:

- Chiral HPLC : To separate enantiomers using columns like Chiralpak® IA/IB .

- NMR Spectroscopy : NOESY or ROESY experiments to confirm spatial arrangements of methoxy and diol groups .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How can researchers mitigate batch-to-batch variability in synthesis for reproducible pharmacological studies?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical Quality Attributes (CQAs) : Monitor purity (HPLC), residual solvents (GC), and enantiomeric excess.

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time reaction monitoring .

- Stability Testing : Store batches under controlled conditions (-20°C, desiccated) and test degradation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.